
(Z)-N-cyclopentyl-4-(5-(4-éthylbenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C21H26N2O2S2 and its molecular weight is 402.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications en optique non linéaire (ONL)
Des recherches récentes ont synthétisé un nouveau dérivé de benzylidènemalononitrile appelé 2-(4-éthylbenzylidène)malononitrile (EBM). Les résultats expérimentaux indiquent que l'EBM est prometteur pour les applications ONL .
Potentiel antimicrobien
Bien que des études spécifiques sur notre composé soient limitées, des composés apparentés contenant de l'imidazole ont été évalués pour leur activité antimicrobienne. Par exemple :
Mécanisme D'action
Target of Action
The primary target of the compound (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is the c-Myc-Max protein complex . This complex plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Mode of Action
(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide acts by inhibiting the association and function of the c-Myc-Max complex . This disruption prevents the transactivation of c-Myc target gene expression, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The compound’s action affects the c-Myc pathway, which is involved in the regulation of cell cycle progression and apoptosis . Downstream effects include the downregulation of human telomerase reverse transcriptase and the enhancement of chemosensitivity in human hepatocellular carcinoma cells .
Pharmacokinetics
It is soluble in dmso and water at concentrations less than 2mg/ml . This suggests that the compound may have good bioavailability. It is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .
Result of Action
The action of (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide results in several molecular and cellular effects. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . It also induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia .
Action Environment
The efficacy and stability of (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can be influenced by environmental factors such as temperature and pH. It is stable at a storage temperature of 2-8°C . The compound’s solubility suggests that it may be affected by the pH of the environment .
Propriétés
IUPAC Name |
N-cyclopentyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-2-15-9-11-16(12-10-15)14-18-20(25)23(21(26)27-18)13-5-8-19(24)22-17-6-3-4-7-17/h9-12,14,17H,2-8,13H2,1H3,(H,22,24)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPBVYUEBLSIF-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2571675.png)
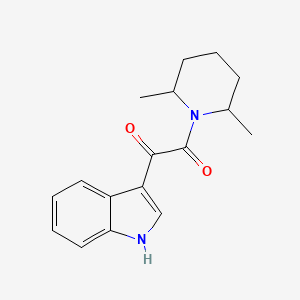
![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2571679.png)
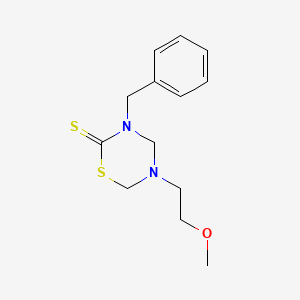
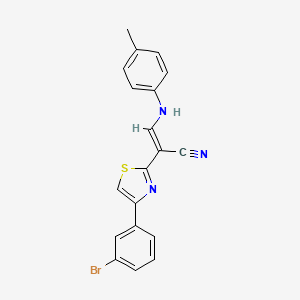
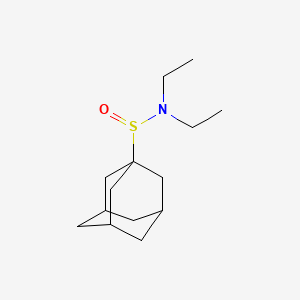
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)

![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)
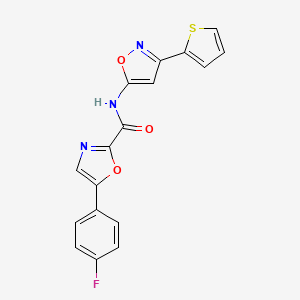
![1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2571694.png)
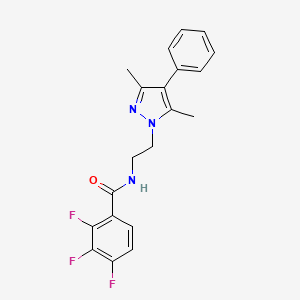
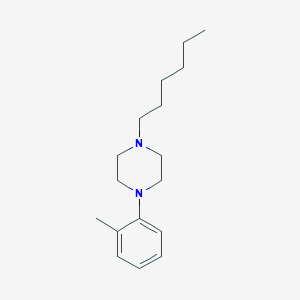
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)
